p-Tolyl isobutyrate

Product Introduction

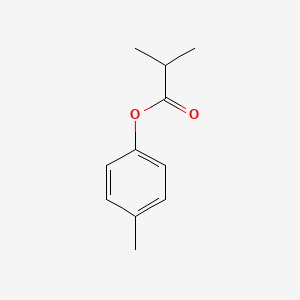

p-Tolyl isobutyrate is a benzoate ester and a member of phenols . It is a compound with a molecular formula of C11H14O2 . It is also known by other names such as p-Cresyl isobutyrate, p-Methylphenyl isobutyrate, and Isobutyric Acid p-Tolyl Ester .

Molecular Structure Analysis

The molecular structure of p-Tolyl isobutyrate consists of a benzene ring (tolyl group) attached to an isobutyrate group. The isobutyrate group contains a carbonyl (C=O) and an ether (C-O-C) functional group . The exact structure can be viewed in the PubChem database .

Physical And Chemical Properties Analysis

p-Tolyl isobutyrate is a colorless liquid with a special fruit-like aroma . It has a density of 0.993 g/mL at 25°C .

p-Tolyl isobutyrate, also known as para-tolyl isobutyrate, is an organic compound with the molecular formula and a molecular weight of approximately 178.23 g/mol. It is classified as an ester, specifically a derivative of isobutyric acid and p-tolyl alcohol. This compound is recognized for its applications in various fields, including fragrance and flavor industries, due to its pleasant aromatic properties.

The compound can be synthesized through various chemical reactions involving p-tolyl alcohol and isobutyric acid or its derivatives. It has a CAS Registry Number of 103-93-5, which facilitates its identification in chemical databases and literature.

p-Tolyl isobutyrate falls under the category of esters, which are characterized by the functional group , where and represent hydrocarbon chains. Its classification as a fragrance material highlights its significance in perfumery and flavoring applications.

Methods

The synthesis of p-tolyl isobutyrate can be achieved through several methods, including:

- Esterification: The most common method involves the reaction between p-tolyl alcohol and isobutyric acid in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction and drive off water.

- Transesterification: This method involves exchanging the alkoxy group of an ester with another alcohol. For instance, reacting p-tolyl acetate with isobutanol can yield p-tolyl isobutyrate.

Technical Details

- Reagents: p-Tolyl alcohol (4-methylphenol) and isobutyric acid are the primary reagents.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance reaction rates.

- Conditions: The reaction typically occurs at elevated temperatures (around 100-150 °C) under reflux conditions to ensure complete conversion.

Structure

The molecular structure of p-tolyl isobutyrate features a central carbon chain with functional groups that contribute to its properties:

- Functional Groups: The compound contains both an ester functional group (–COO–) and a methyl group attached to the aromatic ring.

Data

- IUPAC Name: Propanoic acid, 2-methyl-, 4-methylphenyl ester

- Boiling Point: Approximately 241.5 °C

- Melting Point: Approximately 17.09 °C

- Solubility: Water solubility at 140.7 mg/L

Reactions

p-Tolyl isobutyrate can undergo several types of chemical reactions:

- Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its constituent alcohol and acid.

- Transesterification: As mentioned previously, it can react with other alcohols to form different esters.

- Oxidation: Under strong oxidative conditions, it may be oxidized to carboxylic acids.

Technical Details

Hydrolysis reactions are typically conducted under acidic or basic conditions to facilitate the cleavage of the ester bond. Transesterification reactions often require mild heating and the presence of a catalyst for optimal yields.

Process

The mechanism for the formation of p-tolyl isobutyrate via esterification involves:

- Protonation of the carbonyl oxygen in isobutyric acid by an acid catalyst.

- Nucleophilic attack by the hydroxyl group of p-tolyl alcohol on the electrophilic carbon atom of the protonated carbonyl.

- Formation of a tetrahedral intermediate that collapses to release water and form the ester bond.

Data

Physical Properties

- Appearance: Typically a yellow oil.

- Density: Approximately 0.994 g/cm³.

- Flash Point: Greater than 93 °C.

Chemical Properties

- Stability: Generally stable under normal conditions but sensitive to strong acids or bases.

- Reactivity: Reacts with nucleophiles during transesterification or hydrolysis processes.

p-Tolyl isobutyrate finds applications primarily in:

- Fragrance Industry: Used as a component in perfumes due to its pleasant scent profile.

- Flavoring Agent: Employed in food products for flavor enhancement.

- Chemical Intermediate: Serves as a precursor in synthesizing other aromatic compounds or esters.

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 4-methylphenyl 2-methylpropanoate, precisely describing its molecular architecture featuring a methyl-substituted phenyl group esterified with a branched-chain propanoic acid derivative. This nomenclature follows international conventions for identifying organic compounds based on parent hydrocarbon structures and functional group prioritization [2].

The compound exhibits substantial synonymy across scientific and industrial contexts, reflecting its diverse applications and historical discovery pathways. Key synonyms include:

- p-Cresyl isobutyrate

- p-Methylphenyl isobutyrate

- Isobutyric acid p-tolyl ester

- Paracresyl isobutyrate

- 4-Methylphenyl 2-methylpropanoate

- FEMA 3075 (Flavor and Extract Manufacturers Association designation) [3] [5] [8]

The proliferation of alternative names stems from various naming conventions: "cresyl" derivatives reference the methylphenol (cresol) origin, "tolyl" designations indicate the toluene-related aromatic component, and "isobutyrate" specifies the acyl component derived from isobutyric acid. These terminological variants persist in technical documentation, flavor compound databases, and commercial catalogs [3] [8].

CAS Registry and Molecular Formula

p-Tolyl isobutyrate holds the CAS Registry Number 103-93-5, a unique numerical identifier assigned by the Chemical Abstracts Service that enables precise indexing in chemical databases and regulatory documentation worldwide. This identifier remains essential for chemical inventory tracking, safety compliance, and supply chain management [3] [7].

The compound's molecular formula, C₁₁H₁₄O₂, establishes its elemental composition of eleven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. This formula yields a molecular mass of 178.23 g/mol, confirmed through high-resolution mass spectrometry and consistent across analytical reports [1] [2] [3]. The molecular structure features an ester linkage between the carboxylate group of 2-methylpropanoic acid (isobutyric acid) and the phenolic oxygen of 4-methylphenol (p-cresol), creating the characteristic propanoate ester functionality that defines its chemical behavior [2].

Table 1: Fundamental Identification Data for p-Tolyl Isobutyrate

| Property | Value |

|---|---|

| CAS Registry Number | 103-93-5 |

| IUPAC Name | 4-methylphenyl 2-methylpropanoate |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Common Synonyms | p-Cresyl isobutyrate; FEMA 3075; Isobutyric acid p-tolyl ester |

| Chemical Structure |  (Source: PubChem) (Source: PubChem) |

Historical Context and Discovery

p-Tolyl isobutyrate emerged during the early 20th century expansion of synthetic organic chemistry applied to fragrance materials. While precise discovery records remain elusive in contemporary literature, its synthesis paralleled the broader development of esterification techniques for aroma compound production. The compound likely originated from systematic investigations into ester derivatives of cresols and their olfactory properties, which gained industrial momentum during the 1920s–1940s as perfumers sought stable synthetic alternatives to natural animalic notes [5] [8].

Early production exploited classic Fischer esterification methodologies, reacting p-cresol with isobutyric acid under acidic catalysis. This synthetic route provided efficient access to the ester while accommodating industrial scale-up requirements. Patent literature from the mid-20th century increasingly references p-tolyl isobutyrate in fragrance formulations, particularly in floral and animalic compositions where its nuanced odor profile complemented natural extracts. Its subsequent inclusion in the FEMA GRAS (Generally Recognized As Safe) list as substance #3075 formalized its status as a flavor ingredient and reflected extensive industrial experience with its applications [3] [5].

Industrial and Academic Significance

p-Tolyl isobutyrate occupies a specialized niche in flavor and fragrance chemistry due to its complex sensory properties and structural functionality. Industry significance manifests through several critical applications:

Perfumery Applications: The compound delivers multifaceted odor characteristics described as "animal-floral" with nuances of lily, narcissus, and fruity-green undertones at 1.0% dilution. This complex sensory profile enables perfumers to recreate natural floral absolutes (e.g., orange blossom, jonquil) while enhancing stability and reducing formulation costs. Its moderate volatility provides reliable middle-note performance in fragrance pyramids, complementing both citrus top notes and woody-musky base notes [3] [5] [8].

Flavor Industry: As FEMA 3075, it holds GRAS status for food applications under FDA 21 CFR 172.515, sanctioning its use in artificial flavor formulations. The compound contributes fruity and floral nuances to processed foods, beverages, and confectionery products. Its low taste threshold and compatibility with sweet matrices make it particularly valuable in fruit-flavored products and dairy analogs [3].

Chemical Synthesis: Beyond direct applications, the compound serves as a reference standard in gas chromatography and mass spectrometry due to its well-characterized retention behavior and fragmentation pattern. Academic research utilizes it as a model substrate for studying enzymatic esterification kinetics and developing heterogeneous catalysts for greener synthesis routes [2] [4].

Table 2: Industrial Utilization Profile of p-Tolyl Isobutyrate

| Application Sector | Function/Role | Regulatory Status |

|---|---|---|

| Fragrance Formulations | Floral-animalic modifier; Middle note fixative | IFRA-compliant |

| Food Flavorings | Fruity-floral enhancer | FEMA GRAS 3075; FDA 21 CFR 172.515 |

| Chemical Research | Chromatographic standard; Reaction model compound | N/A |

Properties

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Solubility

miscible (in ethanol)

Canonical SMILES

Product FAQ

- To receive a quotation, send us an inquiry about the desired product.

- The quote will cover pack size options, pricing, and availability details.

- If applicable, estimated lead times for custom synthesis or sourcing will be provided.

- Quotations are valid for 30 days, unless specified otherwise.

- New customers generally require full prepayment.

- NET 30 payment terms can be arranged for customers with established credit.

- Contact our customer service to set up a credit account for NET 30 terms.

- We accept purchase orders (POs) from universities, research institutions, and government agencies.

- Preferred methods include bank transfers (ACH/wire) and credit cards.

- Request a proforma invoice for bank transfer details.

- For credit card payments, ask sales representatives for a secure payment link.

- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.

- Orders are confirmed upon receiving official order requests.

- Provide full prepayment or submit purchase orders for credit account customers.

- Send purchase orders to sales@EVITACHEM.com.

- A confirmation email with estimated shipping date follows processing.

- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.

- You can use your FedEx account; specify this on the purchase order or inform customer service.

- Customers are responsible for customs duties and taxes on international shipments.

- Reach out to our customer service representatives at sales@EVITACHEM.com.

- For ongoing order updates or questions, continue using the same email.

- Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

Hot Products

Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl

CAS No.: 19746-33-9

2-mercaptoethanol

CAS No.: 60-24-2

Epibatidine Dihydrochloride

CAS No.: 152885-09-1

Acetogenins

CAS No.:

2-(1H-Imidazol-1-yl)ethyl methacrylate

CAS No.: 62037-81-4

TAMRA-isoADPr

CAS No.: